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molecular formula C6H5F3N2O B1417168 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 2836-44-4

2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No. B1417168
M. Wt: 178.11 g/mol
InChI Key: DBDRDWKBAGNHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05336677

Procedure details

2-Methyl-6-trifluoromethyl-4H-pyrimidin-4-one of Example 4 (2.00 g, 11.2 mmol) was mixed with phosphorus oxychloride (10 mL) and N,N-dimethylaniline (2 mL), and refluxed for 3 h. The dark solution was poured into crushed ice and extracted with Et2O. The organic layer was washed with H2O (twice), dried over Na2SO4, then evaporated to dryness to afford 2.00 g (91%) of an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=O)[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[N:3]=1.CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:24])=O>>[Cl:24][C:6]1[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[N:3]=[C:2]([CH3:1])[N:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=NC(=CC(N1)=O)C(F)(F)F
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
The dark solution was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The organic layer was washed with H2O (twice),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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